2-(Benzyldithio)succinic acid 2-(Benzyldithio)succinic acid
Brand Name: Vulcanchem
CAS No.: 94520-49-7
VCID: VC17157572
InChI: InChI=1S/C11H12O4S2/c12-10(13)6-9(11(14)15)17-16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H12O4S2
Molecular Weight: 272.3 g/mol

2-(Benzyldithio)succinic acid

CAS No.: 94520-49-7

Cat. No.: VC17157572

Molecular Formula: C11H12O4S2

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyldithio)succinic acid - 94520-49-7

Specification

CAS No. 94520-49-7
Molecular Formula C11H12O4S2
Molecular Weight 272.3 g/mol
IUPAC Name 2-(benzyldisulfanyl)butanedioic acid
Standard InChI InChI=1S/C11H12O4S2/c12-10(13)6-9(11(14)15)17-16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
Standard InChI Key ULHKCUJOONCJHB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSSC(CC(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics of 2-(Benzyldithio)succinic Acid

The molecular structure of 2-(Benzyldithio)succinic acid consists of a four-carbon succinic acid chain (HOOC-CH2-CH(S-S-benzyl)-COOH). The benzyldithio group introduces two sulfur atoms linked to a benzyl moiety, creating a disulfide bridge. This configuration significantly alters the compound’s electronic and steric properties compared to simpler succinic acid derivatives like 2-benzylsuccinic acid (C11H12O4) .

Molecular Formula and Weight

  • Molecular Formula: C11H12O4S2

  • Molecular Weight: 272.34 g/mol (calculated by adding the mass of two sulfur atoms to 2-benzylsuccinic acid’s molecular weight of 208.21 g/mol ).

Key Functional Groups

  • Carboxylic Acid Groups: Two -COOH groups at the first and fourth carbons, enabling hydrogen bonding and salt formation.

  • Disulfide Bridge: The -S-S- linkage introduces redox activity, allowing the compound to participate in thiol-disulfide exchange reactions.

  • Benzyl Group: A phenylmethyl group contributes hydrophobicity and aromatic stacking potential.

Stereochemical Considerations

Physicochemical Properties and Stability

Estimated Physicochemical Parameters

PropertyValue (Estimated)Basis for Estimation
Density1.5±0.1 g/cm³Similar to C18H14O8
Boiling Point~600°CHigh due to aromatic and S-S groups
LogP2.5–3.5Higher hydrophobicity than 2-benzylsuccinic acid (LogP=1.2)
Aqueous SolubilityLowDisulfide and benzyl groups reduce polarity

Stability Considerations

  • Thermal Stability: The disulfide bond may decompose above 200°C, releasing sulfur-containing gases.

  • Oxidative Sensitivity: Susceptible to oxidation, forming sulfonic acid derivatives.

  • pH-Dependent Behavior: Carboxylic acid groups deprotonate in alkaline conditions (pKa ~3–4), enhancing water solubility.

Challenges and Research Gaps

Synthetic Limitations

  • Low Yield: Similar succinic acid syntheses report yields of 47–82% , suggesting inefficiencies in scaling dithio derivatives.

  • Purification Difficulty: Disulfide bonds may complicate chromatographic separation.

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